WZ8040

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

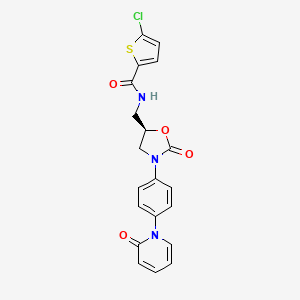

WZ8040 是一种新型、不可逆的表皮生长因子受体 (EGFR) 抑制剂,尤其针对 T790M 突变。该突变通常与非小细胞肺癌 (NSCLC) 中对第一代 EGFR 抑制剂的耐药性相关。 This compound 对突变型 EGFR 的效力显著高于野生型受体 .

生化分析

Biochemical Properties

WZ8040 is an irreversible inhibitor of the EGFR T790M mutation . It inhibits EGFR phosphorylation, displaying 100-fold greater activity against the mutated EGFR than the normal . The IC50 values for various EGFR mutations range from 1 nM to 1.82 μM .

Cellular Effects

This compound exhibits activity for EGFR-mutated NSCLC lines, such as HH827, PC9, H3255, H1819, Calu-3, H1781, and HN11 cells . It inhibits the growth of these cell lines and suppresses EGFR phosphorylation .

Molecular Mechanism

The molecular mechanism of this compound involves the specific inhibition of the EGFR T790M mutation . It acts by inhibiting the phosphorylation of this mutated EGFR, thereby suppressing the growth of cells containing this mutation .

Temporal Effects in Laboratory Settings

It is known that this compound exhibits its inhibitory effects on EGFR phosphorylation in a time-dependent manner .

准备方法

合成路线及反应条件: WZ8040 通过一系列涉及特定中间体偶联的化学反应合成。关键步骤包括:

嘧啶核心形成: 此步骤涉及 2-氯-4,5-二氨基嘧啶与适当试剂反应以形成核心结构。

取代反应: 嘧啶核心经历取代反应以引入必要的官能团。

偶联反应: 最后一步涉及将取代的嘧啶与苯胺衍生物偶联形成 this compound。

工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 使用自动化反应器和连续流动化学可以提高生产过程的效率和可扩展性 .

反应类型:

氧化: this compound 可以发生氧化反应,尤其是在其结构中的硫原子处。

还原: 该化合物可以在特定条件下被还原,但这不太常见。

取代: this compound 经历取代反应,尤其是在其合成过程中。

常用试剂和条件:

氧化剂: 过氧化氢或其他过氧化物。

还原剂: 硼氢化钠或氢化铝锂。

取代试剂: 各种苯胺衍生物和卤代化合物。

主要产物:

氧化产物: 亚砜和砜。

还原产物: 嘧啶核心的还原形式。

取代产物: 各种取代的嘧啶和苯胺衍生物

科学研究应用

WZ8040 在科学研究中具有广泛的应用:

化学: 用作研究 EGFR 及其突变抑制的工具化合物。

生物学: 用于基于细胞的测定中,以研究 EGFR 抑制对细胞增殖和存活的影响。

医学: 被调查为治疗 EGFR 突变的 NSCLC 的潜在治疗剂。

工业: 用于开发新的 EGFR 抑制剂和相关化合物 .

作用机制

WZ8040 通过不可逆地结合到 EGFR 的 ATP 结合位点发挥作用,特别针对 T790M 突变。这种结合抑制 EGFR 的磷酸化,从而阻断参与细胞增殖和存活的下游信号通路。 该化合物对突变型 EGFR 的活性比野生型受体高 100 倍 .

类似化合物:

CL-387785: 另一种具有不同化学结构的 EGFR 抑制剂。

HKI-272: 一种喹唑啉类 EGFR 抑制剂。

奥西替尼: 一种针对 T790M 突变的第三代 EGFR 抑制剂。

比较:

效力: 与 CL-387785 和 HKI-272 相比,this compound 对 T790M 突变的效力高 30-100 倍。

选择性: this compound 对突变型 EGFR 比野生型受体表现出更高的选择性。

This compound 因其对 T790M 突变的高效力和选择性而脱颖而出,使其成为研究和潜在治疗应用中的宝贵工具。

相似化合物的比较

CL-387785: Another EGFR inhibitor with a different chemical structure.

HKI-272: A quinazoline-based EGFR inhibitor.

Osimertinib: A third-generation EGFR inhibitor targeting T790M mutation.

Comparison:

Potency: WZ8040 is 30-100 times more potent against the T790M mutation compared to CL-387785 and HKI-272.

Selectivity: this compound exhibits higher selectivity for the mutated EGFR over the wild-type receptor.

Mechanism: While all these compounds inhibit EGFR, this compound’s irreversible binding provides a longer-lasting effect

This compound stands out due to its high potency and selectivity for the T790M mutation, making it a valuable tool in both research and potential therapeutic applications.

属性

IUPAC Name |

N-[3-[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]sulfanylphenyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN6OS/c1-3-22(32)27-18-5-4-6-20(15-18)33-23-21(25)16-26-24(29-23)28-17-7-9-19(10-8-17)31-13-11-30(2)12-14-31/h3-10,15-16H,1,11-14H2,2H3,(H,27,32)(H,26,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIISCIGBPUVZBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)SC4=CC=CC(=C4)NC(=O)C=C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659652 |

Source

|

| Record name | N-[3-({5-Chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}sulfanyl)phenyl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214265-57-2 |

Source

|

| Record name | N-[3-[[5-Chloro-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]thio]phenyl]-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214265-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-({5-Chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}sulfanyl)phenyl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is known about the structure-activity relationship (SAR) of WZ8040 and its analogs?

A2: While the provided abstract doesn't delve into specific SAR data for this compound, it highlights that three related pyrimidine compounds (WZ3146, WZ4002, and this compound) were identified in the initial screen []. This suggests modifications within the pyrimidine scaffold were explored. The study further emphasizes the importance of the covalent interaction with Cys797 and the favorable interaction with the T790M mutation for potent and selective inhibition. Further research exploring the SAR of this class of compounds would be valuable to optimize potency, selectivity, and pharmacokinetic properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B611915.png)

![1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one](/img/structure/B611918.png)